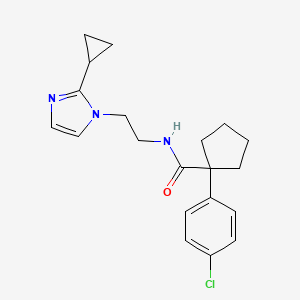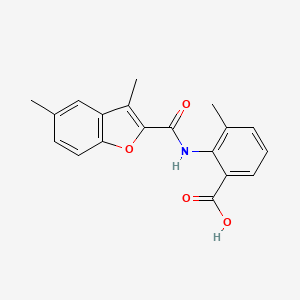
4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyridine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of its constituent rings, including aromaticity in the phenyl and pyridine rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings .Scientific Research Applications
Synthesis and Therapeutic Applications
4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide derivatives have been explored for their antidepressant and anticonvulsant activities. A study by Jin et al. (2019) synthesized a series of benzo[d]thiazol derivatives and evaluated their potential antidepressant and anticonvulsant effects. In the forced swimming test, specific derivatives demonstrated significant activity, suggesting their potential as therapeutic agents for depression and seizure disorders. The study highlights the chemical versatility and therapeutic potential of these compounds in neuropsychiatric disorders Jin et al., 2019.
Chemical Characterization and Toxicology
Analytical characterization plays a crucial role in identifying and understanding the toxicological profiles of new psychoactive substances (NPS). A case study by Ameline et al. (2019) emphasizes the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven NPS, underscoring the importance of analytical techniques in resolving complex toxicological cases. This approach is vital for the safety assessment and regulatory control of novel compounds, including derivatives of this compound Ameline et al., 2019.
Environmental and Health Impact
The ubiquity of benzophenones, a related chemical class, in consumer products raises concerns regarding environmental exposure and health impacts. Watkins et al. (2015) investigated the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. Such studies highlight the need for understanding the environmental persistence and health implications of related compounds, which could extend to derivatives of this compound Watkins et al., 2015.
Mechanism of Action
Target of Action
The primary target of 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known that the compound interacts with the protein, potentially altering its function . This interaction could lead to changes in the protein’s activity, affecting the cellular processes it is involved in .
Biochemical Pathways
Given the role of mapk14, it can be inferred that the compound may influence pathways related to cellular responses to cytokines and stress, as well as processes like cell proliferation, differentiation, and transcription regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Given its target, it can be inferred that the compound may influence cellular processes such as proliferation, differentiation, and transcription regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-10-12-22-13-11-15)16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-14H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBACTAMQDZYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2764154.png)

![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)
![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)





![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)
